molecular formula C19H30O4 B12428135 Clovanediol, diacetate

Clovanediol, diacetate

Cat. No.: B12428135
M. Wt: 322.4 g/mol
InChI Key: ILEDHMVFQOCEJU-KHBYOQIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Clovanediol, diacetate can be synthesized through two primary methods :

    Reduction Acylation of Aromatic Hydrocarbons: This method involves the reduction acylation of aromatic hydrocarbons such as safrole.

    Esterification of Geraniol: This method involves the esterification reaction of geraniol with acetic anhydride.

Chemical Reactions Analysis

Clovanediol, diacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Clovanediol, diacetate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of pesticides for agricultural purposes.

Comparison with Similar Compounds

Clovanediol, diacetate is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include:

    Clovanediol: The non-acetylated form of this compound.

    Artemisene: A sesquiterpenoid with similar antifungal properties.

    Turmerone: Another sesquiterpenoid with biological activities.

These compounds share some structural similarities but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

[(1S,8R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate

InChI

InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3/t14?,15?,16?,18-,19+/m1/s1

InChI Key

ILEDHMVFQOCEJU-KHBYOQIMSA-N

Isomeric SMILES

CC(=O)OC1CC[C@]23C[C@]1(CCC2C(CC3OC(=O)C)(C)C)C

Canonical SMILES

CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.